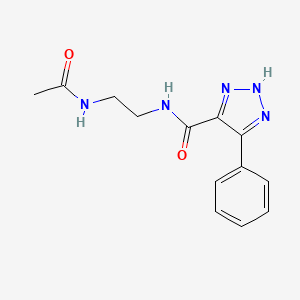
N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. It also contains an acetamidoethyl group (CH3CONHCH2CH2-) and a phenyl group (C6H5-), which are common in organic chemistry .
Molecular Structure Analysis
Again, without specific data, I can only provide general information. The 1H-1,2,3-triazole ring is planar due to the sp2 hybridization of all its atoms. The phenyl group is also planar. The acetamidoethyl group might provide some flexibility to the molecule .Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar acetamidoethyl group and the aromatic phenyl and 1,2,3-triazole rings might influence its solubility, reactivity, and other properties .Aplicaciones Científicas De Investigación
- Researchers have developed PAAE supramolecular hydrogels with multiple hydrogen bonds. These hydrogels exhibit remarkable mechanical properties, including strong resistance to compression and stretch, high stability in acidic or high ionic strength solutions, excellent waterborne adhesiveness, self-healing capabilities, and swelling behavior .
- Notably, these hydrogels can be used for embedding mouse brain slices, enabling expansion microscopy with enhanced optical resolution while preserving structural integrity .
- PAAE hydrogels, owing to their biocompatibility, have potential applications in tissue engineering and regenerative medicine. Their mechanical properties and waterborne behavior make them suitable for mimicking biological tissues .
- The unique structure of PAAE allows for drug encapsulation and controlled release. Researchers are exploring its use as a carrier for targeted drug delivery .
- By modifying the phenyl group in PAAE , it can serve as a fluorescent probe or sensor. Its fluorescence properties make it valuable for detecting specific molecules or monitoring cellular processes .
- PAAE contributes to the field of polymer chemistry. Its synthesis and characterization provide insights into designing novel materials with tailored properties .
- Researchers have explored the use of PAAE for bioconjugation and labeling purposes. Its functional groups allow for specific binding to biomolecules, making it useful in bioanalytical assays and imaging applications .
Supramolecular Hydrogels for Brain Embedding and Expansion Microscopy
Biocompatible Materials and Tissue Engineering
Drug Delivery Systems
Fluorescent Probes and Sensors
Polymer Chemistry and Material Science
Bioconjugation and Labeling
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as n-acetylhistamine and S-(2-Acetamidoethyl) hexadecanethioate , have been found to interact with targets like Glutaminyl-peptide cyclotransferase and Enoyl-[acyl-carrier-protein] reductase [NADH] respectively . These targets play crucial roles in various biological processes, including peptide processing and fatty acid biosynthesis.
Biochemical Pathways
Related compounds have been implicated in the modulation of pathways related to protein glycation and the formation of advanced glycation end products (ages) . AGEs are known to activate several intracellular signaling cascades, resulting in inflammation, apoptosis, and autophagy .
Pharmacokinetics
Related compounds have been shown to exhibit good solubility and infiltration capabilities, suggesting potential bioavailability .
Result of Action
Related compounds have been shown to inhibit the formation of ages, which can confer renal protection in experimental diabetes .
Action Environment
The action of N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be influenced by various environmental factors. For instance, the formation of AGEs, a process that related compounds are known to inhibit, is known to occur under conditions of hyperglycemia and aging . Additionally, the stability and mechanical performance of related compounds can be influenced by factors such as pH and ionic strength .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-acetamidoethyl)-5-phenyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-9(19)14-7-8-15-13(20)12-11(16-18-17-12)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,19)(H,15,20)(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBAPEKXDHNIAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=NNN=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

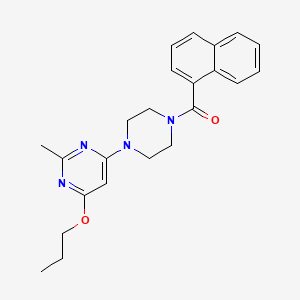
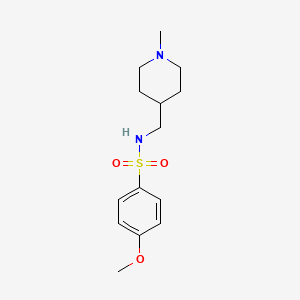
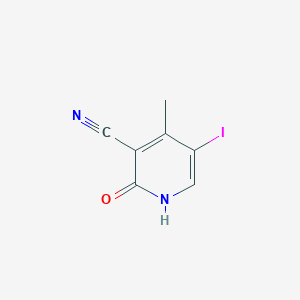


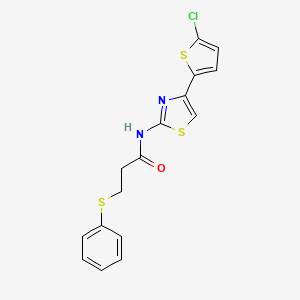
![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2388635.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2388636.png)
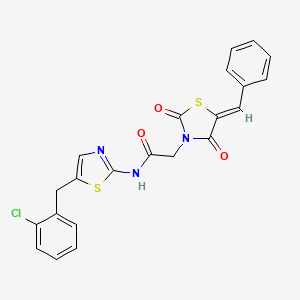
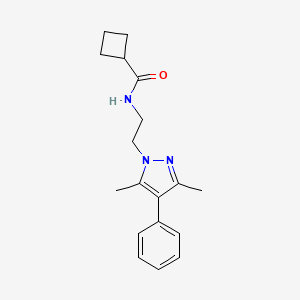
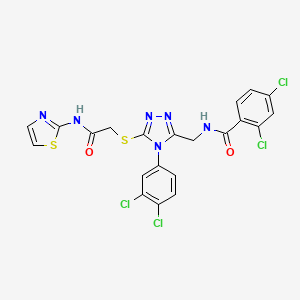
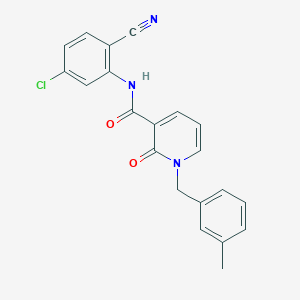
![1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2388644.png)
![4-[(3-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B2388645.png)